Cas no 13519-94-3 (2,2-Dichlorobicyclo4.1.0heptane)

2,2-Dichlorobicyclo[4.1.0]heptane is a bicyclic organic compound featuring a cyclopropane ring fused to a cyclohexane framework, with two chlorine atoms at the 2-position. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly in cyclopropanation and ring-opening reactions. The dichloro substitution enhances its electrophilic character, facilitating nucleophilic attack and further functionalization. Its rigid bicyclic scaffold also offers steric constraints useful in stereoselective transformations. The compound is typically employed in pharmaceutical and agrochemical research for constructing complex molecular architectures. Handling requires standard precautions for halogenated hydrocarbons, including proper ventilation and protective equipment.
2,2-Dichlorobicyclo4.1.0heptane structure
13519-94-3 structure
Product Name:2,2-Dichlorobicyclo4.1.0heptane
CAS No:13519-94-3
MF:C7H10Cl2
MW:165.060300350189
CID:1237678
PubChem ID:257709
Update Time:2025-06-10

2,2-Dichlorobicyclo4.1.0heptane Chemical and Physical Properties

Names and Identifiers

    • 5,5-dichlorobicyclo[4.1.0]heptane
    • 2,2-dichlorobicyclo[4.1.0]heptane
    • NSC86121
    • 2,2-dichloronorcarane
    • AC1Q3HDR
    • AC1L5XD8
    • AC1Q3Q3W
    • CTK0I3112
    • AR-1D1299
    • 2,2-dichloronorcarane;
    • NSC-86121
    • AKOS024332375
    • 2,2-DICHLOROBICYCLO(4.1,0)HEPTANE
    • DTXSID80292860
    • 2,2-dichlorobicyclo[4,1,0] heptane
    • 13519-94-3
    • 2,2-Dichlorobicyclo4.1.0heptane
    • Inchi: 1S/C7H10Cl2/c8-7(9)3-1-2-5-4-6(5)7/h5-6H,1-4H2
    • InChI Key: MDFVNTKXKMMRJJ-UHFFFAOYSA-N
    • SMILES: ClC1(CCCC2CC21)Cl

Computed Properties

  • Exact Mass: 164.01600
  • Monoisotopic Mass: 164.0159557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0.00000
  • LogP: 2.98030

2,2-Dichlorobicyclo4.1.0heptane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D438865-50mg
2,2-Dichlorobicyclo[4.1.0]heptane
13519-94-3
50mg
$ 50.00 2022-06-05
TRC
D438865-100mg
2,2-Dichlorobicyclo[4.1.0]heptane
13519-94-3
100mg
$ 65.00 2022-06-05
TRC
D438865-500mg
2,2-Dichlorobicyclo[4.1.0]heptane
13519-94-3
500mg
$ 115.00 2022-06-05

Additional information on 2,2-Dichlorobicyclo4.1.0heptane

Recent Advances in the Study of 2,2-Dichlorobicyclo[4.1.0]heptane (CAS: 13519-94-3): Applications and Mechanisms

The chemical compound 2,2-Dichlorobicyclo[4.1.0]heptane (CAS: 13519-94-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This bicyclic chlorinated hydrocarbon serves as a versatile intermediate in organic synthesis and has shown promise in drug discovery and material science. Recent studies have explored its reactivity, stability, and interactions with biological systems, shedding light on its potential as a scaffold for novel therapeutics.

One of the key areas of focus has been the compound's role in the synthesis of complex molecules. Researchers have demonstrated that 2,2-Dichlorobicyclo[4.1.0]heptane can undergo selective ring-opening reactions, enabling the construction of diverse molecular frameworks. A 2023 study published in the Journal of Organic Chemistry highlighted its utility in the synthesis of cyclopropane-containing compounds, which are prevalent in bioactive molecules. The study reported a high-yield, stereoselective transformation under mild conditions, underscoring the compound's synthetic versatility.

In addition to its synthetic applications, recent investigations have explored the biological activity of derivatives of 2,2-Dichlorobicyclo[4.1.0]heptane. A preprint article from Bioorganic & Medicinal Chemistry Letters (2024) described the evaluation of these derivatives as potential inhibitors of bacterial enzymes. The study identified several analogs with moderate to high inhibitory activity against key bacterial targets, suggesting their potential as leads for antibiotic development. However, further optimization is required to improve selectivity and reduce cytotoxicity.

Mechanistic studies have also provided insights into the stability and degradation pathways of 2,2-Dichlorobicyclo[4.1.0]heptane. Advanced computational modeling, combined with experimental data, has revealed that the compound's stability is highly dependent on environmental factors such as pH and temperature. These findings, published in Chemical Communications (2023), are critical for optimizing storage and handling protocols in industrial and laboratory settings.

Looking ahead, researchers are exploring the potential of 2,2-Dichlorobicyclo[4.1.0]heptane in material science, particularly in the development of polymers with tailored properties. Preliminary results indicate that the compound can serve as a cross-linking agent, enhancing the mechanical strength and thermal stability of polymeric materials. These applications are currently under investigation, with promising early-stage results reported in a 2024 ACS Applied Materials & Interfaces publication.

In conclusion, 2,2-Dichlorobicyclo[4.1.0]heptane (CAS: 13519-94-3) continues to be a compound of significant interest due to its multifaceted applications in synthesis, drug discovery, and material science. Ongoing research aims to further elucidate its mechanisms and expand its utility, positioning it as a valuable tool in the chemical and pharmaceutical industries.

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